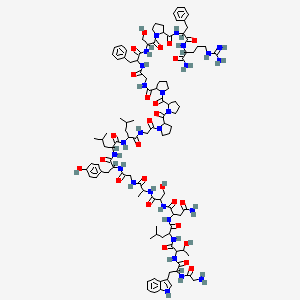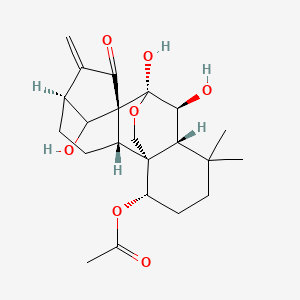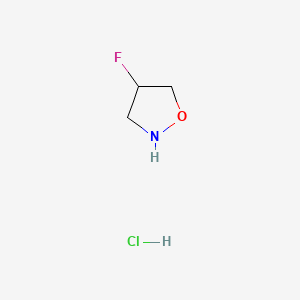
3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid
Overview
Description
3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C8H5ClF2O4S and its molecular weight is 270.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Metal Extraction and Supramolecular Chemistry
3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid and related sulfonyl-bridged oligo(benzoic acid)s exhibit notable properties in metal extraction and supramolecular chemistry. These compounds demonstrate high extractability towards lanthanoid ions, with varying selectivity for certain lanthanides. Their unique molecular structures allow the formation of complex supramolecular arrangements, revealing their potential in designing new materials for specific metal extraction processes (Morohashi et al., 2014).
2. Chemical Synthesis and Modification
This compound is valuable in the field of chemical synthesis, particularly in the creation of novel sulfonamide and sulfonate carboxylic acid derivatives. These derivatives are synthesized under eco-friendly conditions, which is significant for sustainable chemistry practices. The resulting products have potential applications in various fields, including pharmaceuticals and materials science (Almarhoon et al., 2019).
3. Catalysis in Organic Reactions
In organic chemistry, this compound plays a role as a reagent in catalytic processes. For instance, it's involved in the copper-mediated ortho C-H sulfonylation of benzoic acid derivatives. Such reactions are crucial for constructing complex organic molecules with high regioselectivity, which is valuable in pharmaceutical and agrochemical research (Liu et al., 2015).
4. Electrophilic Additions in Organic Synthesis
The compound demonstrates utility in reactions involving electrophilic additions. Specifically, difluoromethyl and carbomethoxydifluoromethyl radicals derived from related sulfonyl chlorides are used in atom transfer radical additions (ATRA) to unactivated alkenes, forming chloro, difluoromethylated products. This process is significant for introducing functional groups in organic synthesis (Thomoson et al., 2015).
properties
IUPAC Name |
3-chloro-5-(difluoromethylsulfonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O4S/c9-5-1-4(7(12)13)2-6(3-5)16(14,15)8(10)11/h1-3,8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGUIROOMQEHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)C(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[[4-(4-Fluorophenoxy)phenyl]methylideneamino]urea](/img/structure/B8249381.png)
![(1R,4Z,7S,17R)-4-ethylidene-7-hydroxy-7-(hydroxymethyl)-6-methyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B8249386.png)
![[1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis[4-(1-naphthalenylphenylamino)phenyl]-N4,N4'-diphenyl-](/img/structure/B8249388.png)

![2,5-Diphenyl-3-[4-(2-phenylethenyl)phenyl]tetrazol-3-ium;chloride](/img/structure/B8249406.png)





